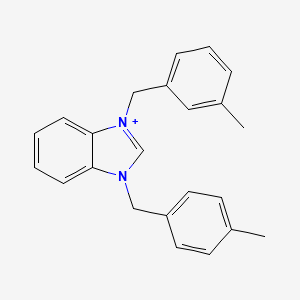
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using 3-methylbenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the methylbenzyl groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, potentially inhibiting their activity. The methylbenzyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-3-methylbenzimidazolium: Similar structure but with only one methylbenzyl group.
1-(4-methylbenzyl)-3H-benzimidazol-1-ium: Lacks the 3-methylbenzyl group.
1-(3-methylbenzyl)-3H-benzimidazol-1-ium: Lacks the 4-methylbenzyl group.
Uniqueness
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is unique due to the presence of both 3-methylbenzyl and 4-methylbenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C23H23N2+ |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-[(3-methylphenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-1-ium |
InChI |
InChI=1S/C23H23N2/c1-18-10-12-20(13-11-18)15-24-17-25(23-9-4-3-8-22(23)24)16-21-7-5-6-19(2)14-21/h3-14,17H,15-16H2,1-2H3/q+1 |
Clave InChI |
NCSNVMGAVRTHRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



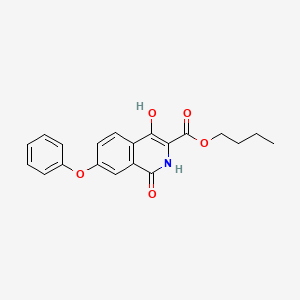
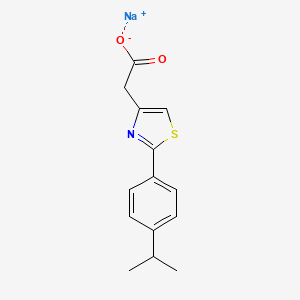
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
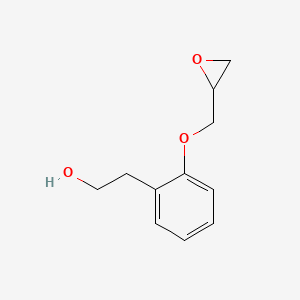
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
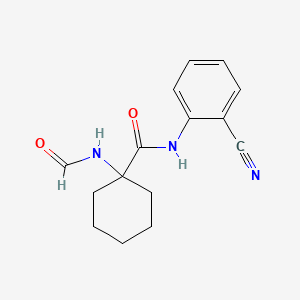

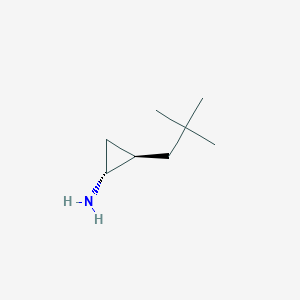
![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B13362441.png)
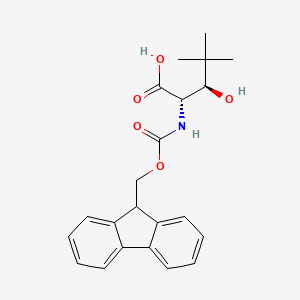
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
